molecular formula C13H8ClFO3 B6404235 3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261976-88-8

3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6404235
CAS RN: 1261976-88-8
M. Wt: 266.65 g/mol
InChI Key: SRXKQRICKSEOPS-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid (3-CFHBA) is a synthetic organic compound that has found numerous applications in scientific research. It is a versatile compound with a wide range of potential uses, from pharmaceuticals to pesticides. 3-CFHBA is a white crystalline solid with a molecular weight of 232.54 g/mol. It has a melting point of 97-98°C and a boiling point of 224-225°C. 3-CFHBA is soluble in water, ethanol, and methanol.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a ligand in metal-catalyzed reactions. It has also been used as a fluorescent dye in the study of proteins and nucleic acids. Additionally, 3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% has been used in the synthesis of new drugs, including antibiotics, antivirals, and antifungals.

Mechanism of Action

3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% is a versatile compound with a wide range of potential uses. It has been found to act as an inhibitor of enzymes, a ligand in metal-catalyzed reactions, and a fluorescent dye in the study of proteins and nucleic acids. Additionally, 3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% has been found to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. Additionally, 3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. 3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% has also been found to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% has a number of advantages and limitations for lab experiments. One advantage of using 3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% is that it is relatively easy to synthesize and purify. Additionally, 3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% is relatively stable in aqueous solutions and can be stored at room temperature. However, 3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% is a relatively expensive compound and can be toxic in high concentrations.

Future Directions

Given its versatility and potential applications, there are numerous future directions for 3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% research. These include further research into its biochemical and physiological effects, its use as a drug synthesis catalyst, and its potential use in the development of new drugs and therapies. Additionally, further research into its use as a fluorescent dye could lead to new imaging techniques for studying proteins and nucleic acids. Finally, further research into its use as an enzyme inhibitor could lead to new drugs for treating a variety of diseases.

Synthesis Methods

3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95% can be synthesized from 3-chloro-4-fluorophenol and 5-hydroxybenzoic acid via a two-step reaction. The first step involves the reaction of the two compounds in an aqueous solution of sodium hydroxide. This reaction produces the desired acid, 3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid, 95%, with a yield of 80-90%. The second step involves the purification of the acid by recrystallization.

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-11-6-7(1-2-12(11)15)8-3-9(13(17)18)5-10(16)4-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXKQRICKSEOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690534
Record name 3'-Chloro-4'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-88-8
Record name 3'-Chloro-4'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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